molecular formula C19H17N3O B3889330 2-Ethyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide

2-Ethyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B3889330
M. Wt: 303.4 g/mol
InChI Key: GDYXARJKVBTASW-DEDYPNTBSA-N
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Description

2-Ethyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-ethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-15-12-17(16-10-6-7-11-18(16)21-15)19(23)22-20-13-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,22,23)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYXARJKVBTASW-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-ethylquinoline-4-carbohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylquinoline-4-carbohydrazide
  • N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide
  • 2-Ethylquinoline-4-carboxylic acid

Uniqueness

2-Ethyl-N’-[(E)-phenylmethylidene]quinoline-4-carbohydrazide is unique due to the presence of both the ethyl group and the phenylmethylidene group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications and differentiate it from other quinoline derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide
Reactant of Route 2
2-Ethyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide

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